

Spectroscopic Profile of Ethyl 2ethoxybenzoate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-ethoxybenzoate** (CAS No. 6290-24-0), a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Ethyl 2-ethoxybenzoate** (C₁₁H₁₄O₃, Molecular Weight: 194.23 g/mol).[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Ethyl 2-ethoxybenzoate** (400 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.76	dd	1H	Ar-H
7.41	ddd	1H	Ar-H
6.94	t	1H	Ar-H
6.89	d	1H	Ar-H
4.35	q	2H	-OCH ₂ CH ₃ (ester)
4.08	q	2H	-OCH ₂ CH ₃ (ether)
1.38	t	3Н	-OCH ₂ CH ₃ (ester)
1.43	t	3H	-OCH ₂ CH ₃ (ether)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl 2-ethoxybenzoate** (CDCl₃)



Chemical Shift (δ) ppm	Assignment
166.5	C=O (ester)
158.5	Ar-C-O
133.1	Ar-CH
131.0	Ar-CH
120.9	Ar-C
120.1	Ar-CH
113.8	Ar-CH
64.2	-OCH₂CH₃ (ether)
60.7	-OCH₂CH₃ (ester)
14.8	-OCH ₂ CH ₃ (ether)
14.3	-OCH₂CH₃ (ester)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Ethyl 2-ethoxybenzoate (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2880	Medium	C-H stretch (aliphatic)
1725	Strong	C=O stretch (ester)
1605, 1585	Medium-Weak	C=C stretch (aromatic)
1250	Strong	C-O stretch (ester and ether)
1130	Medium	C-O stretch (ether)
755	Strong	C-H bend (ortho-disubstituted aromatic)



Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for Ethyl 2-ethoxybenzoate

m/z	Relative Intensity (%)	Assignment
194	15	[M] ⁺ (Molecular Ion)
165	10	[M - C2H₅] ⁺
149	25	[M - OC ₂ H ₅]+
121	100	[M - COOC ₂ H ₅]+
93	10	[C ₆ H ₅ O] ⁺
65	15	[C5H5]+

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of **Ethyl 2-ethoxybenzoate** in deuterated chloroform (CDCl₃) was prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat **Ethyl 2-ethoxybenzoate** was placed between two sodium chloride plates to form a thin liquid film. The spectrum was recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry

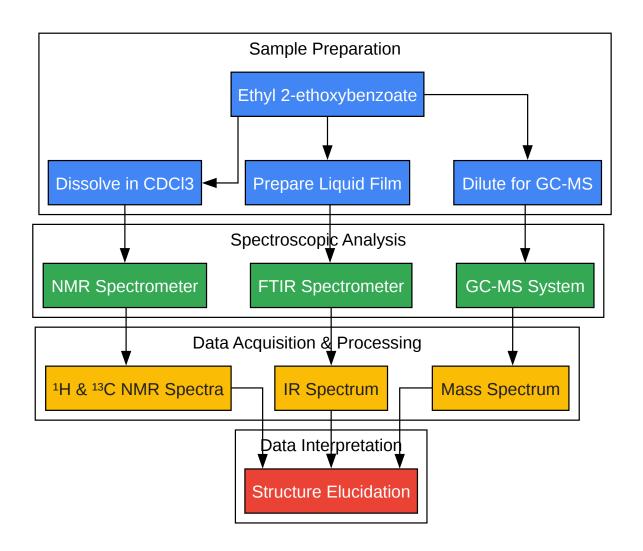
Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a capillary column.



The separated components were then ionized by electron impact (EI) at 70 eV, and the resulting fragments were analyzed by the mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-ethoxybenzoate**.

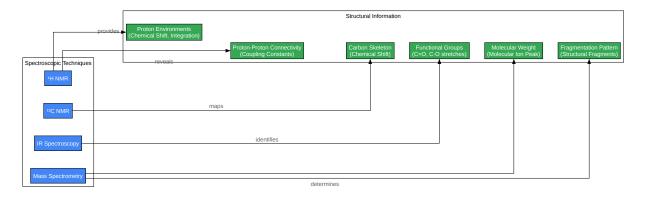


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Caption: Workflow for the spectroscopic analysis of a chemical compound.



The following logical diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **Ethyl 2-ethoxybenzoate**.



shows

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Caption: Information flow from spectroscopic techniques to structural elucidation.



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References

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